Hirudin (53-64) is a peptide derived from the natural anticoagulant hirudin, originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis. This specific fragment consists of twelve amino acids and plays a crucial role in inhibiting thrombin, a key enzyme in the coagulation cascade. The sequence of Hirudin (53-64) is recognized for its potent anticoagulant properties, making it a subject of extensive research and application in medical science.
Hirudin was first identified in the saliva of leeches, which utilize this peptide to prevent blood clotting while feeding. The specific sequence corresponding to Hirudin (53-64) has been synthesized and characterized for its biological activity and potential therapeutic applications.
Hirudin (53-64) belongs to the class of polypeptides known as anticoagulants. It is classified under natural peptides due to its origin from a biological source and its function in inhibiting blood coagulation.
The synthesis of Hirudin (53-64) can be achieved through various approaches:
The synthesis process may include steps such as derivatization to enhance stability or modify functional groups. For instance, sulfation or acetylation can be applied to improve biological properties .
The molecular structure of Hirudin (53-64) consists of a linear sequence of twelve amino acids. The specific sequence contributes to its ability to bind thrombin effectively, thus inhibiting its activity. Structural studies often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional conformation of the peptide .
The molecular formula for Hirudin (53-64) can be derived from its amino acid composition, and its molecular weight is approximately 1,300 Da. The peptide exhibits structural features such as disulfide bonds that are critical for maintaining its functional conformation .
Hirudin (53-64) undergoes several chemical reactions during synthesis and modification:
The reactions are typically carried out under controlled conditions using reagents such as dicyclohexylcarbodiimide for coupling reactions or trifluoroacetic acid for desulfation .
Hirudin (53-64) functions primarily by binding to thrombin with high specificity, preventing thrombin from interacting with its substrates involved in blood coagulation. This inhibition occurs through:
Studies have shown that Hirudin (53-64) exhibits an inhibitory constant in the nanomolar range against thrombin, highlighting its potency as an anticoagulant .
Hirudin (53-64) appears as a white powder when lyophilized. It is soluble in water and exhibits stability under acidic conditions but may degrade at higher pH levels.
The peptide's stability is influenced by factors such as temperature, pH, and ionic strength. It typically shows high thermal stability but may be sensitive to proteolytic enzymes.
Analytical techniques such as mass spectrometry and HPLC are employed to determine purity and confirm the identity of synthesized Hirudin (53-64). These analyses ensure that the final product meets required specifications for biological activity .
Hirudin (53-64) has several scientific uses:
Hirudin (53-64), also termed Hirugen, is a synthetic dodecapeptide corresponding to residues 53–64 of the C-terminus of native hirudin isolated from Hirudo medicinalis. Its primary sequence is DGDFEEIPEEYL (where "D" = Aspartic acid, "G" = Glycine, "F" = Phenylalanine, "E" = Glutamic acid, "I" = Isoleucine, "P" = Proline, "Y" = Tyrosine, "L" = Leucine) [7] [9]. A critical post-translational modification is the sulfation of Tyr63, which significantly enhances thrombin-binding affinity. Biochemical studies confirm that sulfated Hirugen (e.g., BG8865) prolongs thrombin time (TT) at concentrations of 2.2–4.1 µg/mL, whereas non-sulfated analogs show 3–5× reduced anticoagulant efficacy [8]. This modification mimics the natural sulfation pattern in full-length hirudin, where Tyr63 contributes to electrostatic interactions with thrombin’s exosite I [3] [6].
Table 1: Key Sequence Features of Hirudin (53-64)
Feature | Details | Functional Impact |
---|---|---|
Core Sequence | DGDFEEIPEEYL | Exosite I recognition motif |
Critical Modification | Sulfation at Tyr63 | 3–5× increase in thrombin affinity |
Conserved Motifs | DFxxIP (residues 56–61) | Fibrinogen-binding site blockade |
Molecular Weight | 1.46 kDa (unsulfated) | [7] |
NMR spectroscopy reveals that Hirudin (53-64) adopts a semi-flexible structure in solution, with residues 55–59 forming a stable core that anchors to thrombin’s anion-binding exosite. This segment (DFEEI) maintains a β-strand conformation, facilitating hydrophobic interactions with thrombin residues Tyr76, Ile82, and Arg75 [4] [9]. X-ray crystallography of thrombin–Hirugen complexes shows:
Table 2: Structural Attributes of Hirudin (53-64) in Complex with Thrombin
Method | Conformational Insights | Biological Significance |
---|---|---|
NMR (solution) | Residues 55–59 as ordered β-strand; C-terminus flexible | Enables adaptive binding to exosite I |
X-ray (crystal) | Sulfated Tyr63 buried in hydrophobic pocket; Asp55 salt bridges | Blocks fibrinogen docking |
Electrostatic Map | Negative charge density at Glu57-Glu58 interface | Neutralizes thrombin’s cationic exosite |
Unlike the N-terminal domain of full-length hirudin (residues 1–47), which is stabilized by three conserved disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys22-Cys39) [6], Hirudin (53-64) lacks cysteine residues and therefore depends entirely on non-covalent interactions for stability. The absence of disulfide bonds allows greater conformational flexibility, facilitating induced-fit binding to thrombin. However, this reduces thermodynamic stability compared to full-length hirudin, which maintains a rigid scaffold via its disulfide network [6] [8]. Mutagenesis studies confirm that destabilizing the disulfide bonds in full-length hirudin diminishes thrombin affinity by >90%, underscoring their role in maintaining functional topology. In contrast, Hirugen’s efficacy arises from localized hydrophobic/electrostatic forces rather than covalent stabilization [3] [6].
Hirudin (53-64) and full-length hirudin share the C-terminal exosite-binding motif but differ mechanistically:
Table 3: Functional Comparison of Hirudin (53-64) and Full-Length Hirudin
Property | Hirudin (53-64) | Full-Length Hirudin |
---|---|---|
Primary Target | Thrombin exosite I | Exosite I + catalytic site |
Kd | 96–160 nM | 0.02 nM |
Inhibition Mechanism | Competitive (reversible) | Irreversible |
Disulfide Bonds | None | 3 bonds (stabilizing core) |
Platelet Inhibition | Yes (blocks activation) | Yes |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4